1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride, also known as (S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. This compound features a ketone functional group and an amino group, which contribute to its diverse chemical reactivity and potential biological applications. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 199.68 g/mol .
The compound is synthesized through various chemical processes, often starting from readily available precursors such as 4-acetylphenylamine and (S)-1-phenylethylamine . Its synthesis can be achieved in both laboratory and industrial settings, with methods tailored to ensure high purity and yield.
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride is classified as an organic compound within the category of ketones and amines. It is recognized for its potential pharmaceutical applications, particularly in drug development due to its ability to interact with biological targets.
The synthesis of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride typically involves several key steps:
In an industrial context, the production may involve automated reactors and continuous flow processes, enhancing efficiency and consistency in product quality. Advanced purification methods are employed to ensure the desired compound's high purity .
The molecular structure of 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride includes:
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride involves:
Relevant data indicates that the compound has a moderate stability profile under standard laboratory conditions.
1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in drug design and discovery processes.
Engineered transaminases enable direct asymmetric amination of the prochiral ketone precursor, 1-[3-(trifluoromethyl)phenyl]ethanone. Mutant enzymes derived from Arthrobacter species exhibit enhanced activity toward bulky aryl-alkyl ketone substrates. Key modifications include:
A comparative analysis of biocatalyst performance is shown below:
Transaminase Variant | Conversion (%) | ee (S)-Isomer (%) | Reaction Time (h) |
---|---|---|---|
Wild-Type | 18 | 5 | 48 |
D279A | 92 | 98 | 24 |
L56A/D279A | 85 | 95 | 28 |
Biocatalytic routes achieve enantiomeric excess (ee) >98% under aqueous/organic biphasic conditions (e.g., toluene/buffer), facilitating product separation [7] [10].
Palladium and ruthenium complexes catalyze the reductive amination of 1-[3-acetylphenyl]ethanone with ammonium formate or gaseous ammonia. Critical parameters include:
Typical Protocol: A mixture of 1-[3-acetylphenyl]ethanone (1 eq), Pd(OAc)₂/BINAP (2 mol%), and ammonium formate (3 eq) in o-xylene achieves 89% conversion to the racemic amine at 80°C in 6 hours. Subsequent HCl treatment yields the hydrochloride salt [1].
Ligand-metal coordination dictates enantioselectivity in asymmetric variants, though ee remains moderate (<80%) without chiral auxiliaries [6].
Racemic mixtures of the free base are resolved via diastereomeric salt crystallization or enzymatic kinetic resolution:
Method | Resolving Agent | Yield (%) | ee (%) | Isomer Recovered |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric Acid | 34 | 99 | (R)- |
Biocatalytic | C. echinulata | 28 | 42 | (R)- |
Lipase-Catalyzed Hydrolysis | CALB | 40 | 95 | (S)- |
Ball-milling facilitates direct reductive amination in halogenated solvents:
Key Advantage: DCE minimizes hydrolysis of STAB, maintaining reagent efficacy while avoiding aqueous workups. Yields reach 78% with 97% purity after HCl gas treatment [1] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3